molecular formula C9H8N4 B8534591 4-(azidomethyl)-1H-indole

4-(azidomethyl)-1H-indole

Cat. No.: B8534591
M. Wt: 172.19 g/mol
InChI Key: UDWDIOPWZFNDKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Azidomethyl)-1H-indole is an indole derivative featuring an azidomethyl (-CH₂N₃) group at the 4-position of the indole ring. The azide group confers high reactivity, making this compound a valuable precursor for click chemistry applications, particularly in copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazole derivatives. Its structural flexibility allows for tailored modifications, positioning it as a scaffold for drug discovery, corrosion inhibitors, or polymer chemistry.

Properties

Molecular Formula

C9H8N4

Molecular Weight

172.19 g/mol

IUPAC Name

4-(azidomethyl)-1H-indole

InChI

InChI=1S/C9H8N4/c10-13-12-6-7-2-1-3-9-8(7)4-5-11-9/h1-5,11H,6H2

InChI Key

UDWDIOPWZFNDKK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C=CNC2=C1)CN=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Type Substituent Position Key Feature Applications References
Azidomethyl-Indole -CH₂N₃ 4 Click chemistry precursor Triazole synthesis Inferred
Azidoethoxy-Indole -OCH₂CH₂N₃ 6 Flexible linker Antioxidant hybrids
Arylazide-Indole -C₆H₄N₃ 2 Aromatic conjugation Corrosion inhibition
Triazole-Indole -CH₂CH₂-triazole 3 Bioactive core Antioxidants, corrosion
Fluorinated-Indole -CF₃/-CF₂H 3, 4, 7 Enhanced stability Pharmaceuticals
Sulfonyl-Indole -SO₂C₆H₅ 1 Enzyme inhibition Neurodegenerative therapy

Research Findings and Implications

  • Synthetic Utility : The azidomethyl group in this compound enables efficient triazole formation, akin to methods in .
  • Bioactivity Gaps : Unlike triazole-indole antioxidants () or fluorinated pharmaceuticals (), azidomethyl derivatives may require further functionalization to exhibit direct bioactivity.
  • Contradictions : Triazole derivatives vary in application (antioxidants vs. corrosion inhibitors), emphasizing the role of auxiliary substituents .

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